4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride
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Overview
Description
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a heterocyclic compound that combines the structural features of thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride typically involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes .
Industrial Production Methods
the palladium-catalyzed intramolecular arylation method mentioned above is a promising approach for large-scale synthesis due to its efficiency and tolerance to functional groups .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including electrophilic substitution, oxidation, and functional group transformations .
Common Reagents and Conditions
Electrophilic Substitution: This reaction occurs at the C-8 atom of the compound.
Functional Group Transformations: The formyl group of 4H-thieno[2,3-c]chromene-2-carbaldehyde can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Major Products
4-Methoxy-4H-thieno[2,3-c]chromene-2-carbaldehyde: Formed through oxidation.
Nitrile, Amide, Ester, Carboxylic, Hydroxamic, or Hydroxy Derivatives: Formed through functional group transformations.
Scientific Research Applications
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride has a wide range of scientific research applications due to its biological activities :
Chemistry: Used in the synthesis of various heterocyclic compounds.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The exact mechanism of action of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in its biological activities . For example, its anti-inflammatory activity may be related to the inhibition of specific enzymes or signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-c]chromene Derivatives: These compounds share similar structural features and biological activities.
4H-Chromene Derivatives: These compounds are also of interest due to their physiological activity and potential therapeutic applications.
Uniqueness
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is unique due to its specific combination of thieno and chromene rings, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a heterocyclic compound characterized by its unique thieno and chromene structural motifs. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
1. Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often measured by changes in inflammatory markers such as cytokine levels. For instance, studies have shown that derivatives of thienochromenes can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.
Study | Cytokine Measured | Effect |
---|---|---|
Study A | TNF-alpha | Decreased |
Study B | IL-6 | Decreased |
2. Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on cell viability, apoptosis induction, and IC50 values. For example, a study demonstrated that this compound induced apoptosis in cancer cell lines with an IC50 value indicating effective cytotoxicity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with multiple molecular targets involved in inflammation and cancer pathways. The presence of the thienochromene core suggests potential interactions with enzymes and receptors associated with these biological processes.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in inflammatory markers after treatment with thienochromene derivatives.
- Cancer Treatment Study : A laboratory study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models.
Properties
IUPAC Name |
4H-thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11;/h1-6,11H,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMRPAMGUCEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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